Pss-octaisobutyl substituted 97

Description

Historical Context and Evolution of POSS Research

The use of POSS in creating polymer composites has seen exponential growth since the late 20th century. nih.gov Initially, research focused on their potential as fillers to enhance the properties of polymers. nih.gov However, it soon became apparent that POSS are more than just inert fillers; they are molecules with a unique chemical composition and a nano-sized cage structure that is comparable in dimension to most polymer segments. nih.gov This realization marked a "rediscovery" of POSS, shifting the research focus towards their molecular nature and the ability to tailor their properties through chemical modification. nih.gov This has led to a dramatic expansion in the field, with POSS finding applications in a wide array of materials and technologies. psu.edu

Fundamental Principles of POSS Architecture and Organic-Inorganic Hybridization

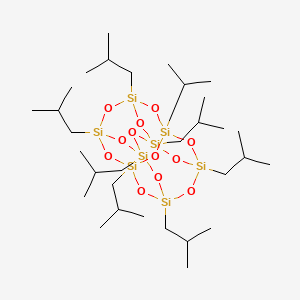

The fundamental architecture of POSS is characterized by a central inorganic core of silicon and oxygen atoms arranged in a polyhedral, cage-like structure, and an outer corona of organic substituents covalently bonded to the silicon atoms. hybridplastics.commdpi.com The most common structure is a cubic cage with the empirical formula (RSiO1.5)n, where 'n' is typically 8, and 'R' represents an organic group. nih.gov

This unique structure embodies the concept of organic-inorganic hybridization at the molecular level. The inorganic Si-O-Si core provides rigidity, thermal stability, and an inorganic character, while the surrounding organic groups offer compatibility with organic polymers and solvents, and can be tailored for specific functionalities. nih.govphantomplastics.com This hybridization of atomic orbitals from both organic and inorganic components results in materials that can possess the best properties of both classes, such as the processability of polymers and the durability of ceramics. youtube.comjchemrev.comyoutube.com

Significance of Octaisobutyl Substitution in POSS Chemistry

Among the various types of POSS, octaisobutyl POSS is one of the most widely studied and utilized. nih.gov The isobutyl groups are non-reactive and provide good solubility in many non-polar organic solvents and thermoplastic resins. hybridplastics.com This compatibility is crucial for achieving a fine dispersion of POSS molecules within a polymer matrix, which is essential for realizing significant property enhancements. nih.gov

The presence of the eight isobutyl groups on the POSS cage also influences the physical properties of the resulting material. For instance, it can improve the processability and flow of plastics and modify the surface energy of thermoplastics. hybridplastics.com The non-polar nature of the isobutyl groups imparts hydrophobicity to the material. hybridplastics.com

Table 1: Key Properties of Octaisobutyl POSS (MS0825)

| Property | Value |

| Formula Weight | 873.60 |

| Appearance | White powder |

| Thermal Stability (5% wt loss) | 216˚C |

| Surface Free Energy | 17.1 mJ/m2 |

| Bulk Density | 0.63 g/mL |

| Relative Density | 1.13 g/mL |

Data sourced from Hybrid Plastics. hybridplastics.com

Overview of Key Research Domains for Octaisobutyl POSS

The unique properties of octaisobutyl POSS have led to its investigation in a variety of research domains. A primary area of focus is its use as a nanomodifier for polymers. nih.gov By incorporating octaisobutyl POSS into a polymer matrix, researchers have aimed to improve thermal stability, mechanical properties, and processing characteristics. rsc.orgresearchgate.net

Another significant research area is in the development of advanced coatings and surface modifications. The ability of octaisobutyl POSS to modify surface energy has been explored for creating hydrophobic and printable surfaces. hybridplastics.com Furthermore, its incorporation into materials can enhance their resistance to environmental degradation.

In the field of nanotechnology, octaisobutyl POSS serves as a well-defined nanoscale building block. Its precise size and structure make it a valuable component in the fabrication of nanocomposites and hybrid materials with tailored properties. rsc.org Research has also explored its use in more specialized applications, though detailed findings in these areas are often specific to the particular study.

Propriétés

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H72O12Si8/c1-25(2)17-45-33-46(18-26(3)4)36-49(21-29(9)10)38-47(34-45,19-27(5)6)40-51(23-31(13)14)41-48(35-45,20-28(7)8)39-50(37-46,22-30(11)12)43-52(42-49,44-51)24-32(15)16/h25-32H,17-24H2,1-16H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJIUZGXKCEIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944777 | |

| Record name | 1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221326-46-1 | |

| Record name | OctaIsobutyl-POSS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221326-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octakis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221326461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octakis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5,7,9,11,13,15-Octakis(2-methylpropyl)pentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Octaisobutyl Poss

Synthesis of Octaisobutyl POSS via Hydrolytic Condensation Routes

The primary method for synthesizing Octaisobutyl POSS is through the hydrolytic condensation of a suitable organosilane precursor. This process involves the hydrolysis of alkoxy or chloro groups on the silane (B1218182) monomer, followed by a condensation reaction to form the characteristic Si-O-Si cage structure. mdpi.comnih.gov

Control of Reaction Conditions and Precursor Selection

The successful synthesis of Octaisobutyl POSS with high yield and purity is highly dependent on the careful control of reaction conditions and the selection of an appropriate precursor.

Precursor Selection: The most common precursor for the synthesis of Octaisobutyl POSS is isobutyltrimethoxysilane (B108605) or isobutyltrichlorosilane. mdpi.com The choice between an alkoxysilane or a chlorosilane precursor can influence the reaction kinetics and the nature of the byproducts. For instance, the hydrolysis of chlorosilanes is typically faster and more exothermic than that of alkoxysilanes.

Reaction Conditions: Several factors play a crucial role in directing the hydrolytic condensation towards the desired cage structure. These include:

Solvent: The choice of solvent can significantly influence the outcome of the reaction. Aprotic solvents, such as tetrahydrofuran (B95107) (THF), are often preferred as they can help to stabilize the intermediate silanol (B1196071) species and promote the formation of the desired cage structure. nih.gov

Catalyst: The reaction can be catalyzed by either acids or bases. The type of catalyst used can affect the rate of hydrolysis and condensation, as well as the final product distribution. conicet.gov.arcapes.gov.br For example, the use of formic acid as a catalyst has been shown to yield a relatively narrow distribution of polyhedral structures. conicet.gov.arcapes.gov.br

Temperature: The reaction temperature influences the rates of both hydrolysis and condensation. Careful temperature control is necessary to avoid the formation of undesirable side products or larger, less-defined polymeric structures. researchgate.net

Water/Silane Ratio: The stoichiometric amount of water is critical for the complete hydrolysis of the precursor. An excess or deficit of water can lead to incomplete reactions or the formation of linear or branched polymers instead of the desired cage structure. conicet.gov.ar

A summary of key reaction parameters is provided in the interactive table below.

| Parameter | Typical Range/Value | Influence on Synthesis |

| Precursor | Isobutyltrimethoxysilane, Isobutyltrichlorosilane | Affects reaction kinetics and byproducts. |

| Solvent | Tetrahydrofuran (THF), Ethanol, Methanol | Influences solubility of intermediates and final product. |

| Catalyst | Acid (e.g., HCl, Formic Acid), Base (e.g., NaOH) | Affects reaction rate and product distribution. |

| Temperature | Room Temperature to Reflux | Controls reaction kinetics. |

| Water/Silane Ratio | Stoichiometric to slight excess | Critical for complete hydrolysis and cage formation. |

Optimization Strategies for Yield and Purity of Octaisobutyl POSS

Maximizing the yield and purity of Octaisobutyl POSS requires careful optimization of the synthetic protocol. Key strategies include:

Slow Addition of Precursor: A slow, controlled addition of the silane precursor to the reaction mixture can help to maintain a low concentration of reactive intermediates, thereby favoring intramolecular cyclization to form the cage structure over intermolecular polymerization. researchgate.net

Control of pH: Maintaining a specific pH throughout the reaction can be crucial. For instance, certain pH ranges can selectively promote the desired condensation pathways.

Recrystallization: After the initial synthesis, purification of the crude product is often necessary. Recrystallization from a suitable solvent is a common and effective method to obtain highly pure Octaisobutyl POSS. phantomplastics.com The solubility of Octaisobutyl POSS in solvents like THF, chloroform, and hexane, and its insolubility in acetone, acetonitrile, and methanol, provides a basis for selecting appropriate solvent systems for purification. hybridplastics.com

Chromatographic Techniques: In some cases, column chromatography may be employed to separate the desired Octaisobutyl POSS from any side products or incompletely formed cages.

Functionalization and Derivatization of Octaisobutyl POSS

The true versatility of Octaisobutyl POSS lies in its potential for chemical modification. researchgate.net By introducing functional groups onto the silsesquioxane cage, its properties can be tailored for specific applications, transforming it from a passive filler to an active component in advanced materials.

Introduction of Reactive Functional Groups onto the Octaisobutyl POSS Cage

While Octaisobutyl POSS itself is relatively inert, it serves as a precursor for the synthesis of functionalized POSS molecules. A common strategy involves starting with a precursor that already contains a reactive group alongside the isobutyl groups. However, a more versatile approach is the synthesis of incompletely condensed POSS structures, such as trisilanol-functionalized POSS, which possess reactive sites for further chemical modification. nih.gov

These open-cage silsesquioxanes can be reacted with a variety of reagents to introduce a wide range of functional groups. nih.gov For example, the reaction of a trisilanol-POSS with functionalized chlorosilanes can introduce groups such as vinyl, allyl, or other reactive moieties. nih.gov

Another powerful technique for introducing functionality is through metathesis reactions. For instance, allyl-functionalized POSS can undergo cross-metathesis with other alkenes in the presence of a ruthenium catalyst to attach complex organic molecules, including those with biological activity. nih.gov

Below is an interactive table summarizing common reactive functional groups introduced onto the POSS cage and the synthetic methods employed.

| Functional Group | Synthetic Method | Potential Applications |

| Vinyl | Hydrolytic condensation of vinyl- and isobutyl-functionalized silanes | Polymer crosslinking, hydrosilylation reactions. researchgate.net |

| Allyl | Reaction of trisilanol-POSS with allylchlorosilanes | Cross-metathesis reactions for further functionalization. nih.gov |

| Amino | Co-condensation with amino-functionalized silanes | Improving compatibility with polar polymers, catalysis. mdpi.com |

| Epoxy | Co-condensation with epoxy-functionalized silanes | Curing agents for epoxy resins, creating hybrid networks. mdpi.com |

| Mercapto | Co-condensation with mercapto-functionalized silanes | Thiol-ene click chemistry, nanoparticle functionalization. mdpi.com |

Asymmetric Functionalization Strategies for Tailored Reactivity

Creating asymmetrically functionalized POSS, where one or more of the eight organic groups differ from the others, offers a higher degree of control over the molecule's properties and reactivity. nih.gov This reduction in symmetry can, for instance, improve the dispersion of POSS in a polymer matrix. nih.govresearchgate.net

One approach to achieve this is through the co-hydrolysis and condensation of a mixture of two different silane precursors. For example, the co-condensation of isobutyltrimethoxysilane with a small amount of phenyltrimethoxysilane (B147435) can lead to the formation of hepta(isobutyl)phenyl POSS. mdpi.comnih.gov By carefully controlling the stoichiometry of the precursors, the degree of substitution can be influenced.

Another strategy involves the selective modification of a fully formed octafunctional POSS. While challenging, this can sometimes be achieved by taking advantage of slight differences in the reactivity of the functional groups or by using sterically hindered reagents that react with only a subset of the available sites.

Synthesis of Octaisobutyl POSS-based Amphiphiles and Other Complex Architectures

The hydrophobic nature of the Octaisobutyl POSS cage can be leveraged to create amphiphilic molecules by attaching hydrophilic polymer chains. mdpi.com A common method for achieving this is through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the thiol-ene reaction. mdpi.comresearchgate.net

For example, an azido-functionalized POSS can be "clicked" onto a polymer chain containing a terminal alkyne group, resulting in a tadpole-shaped hybrid polymer. researchgate.net Similarly, an octamercaptopropyl-POSS can be reacted with an allyl-terminated hydrophilic polymer like polyethylene (B3416737) glycol (PEG) via a thiol-ene reaction to create a well-defined amphiphilic molecule. mdpi.com These amphiphiles can self-assemble in aqueous solutions to form micelles or other nanostructures, making them promising for applications in drug delivery and nanotechnology.

Furthermore, the rigid, well-defined structure of the POSS cage makes it an ideal scaffold for the construction of more complex architectures, such as dendrimers. nih.gov By iteratively reacting functional groups on the POSS core, highly branched, three-dimensional macromolecules can be built.

Generation of Dumbbell-Shaped and Bridged Octaisobutyl POSS Structures

The synthesis of dumbbell-shaped and bridged Octaisobutyl POSS architectures primarily relies on the "corner capping" reaction. This versatile method involves the reaction of an incompletely condensed POSS trisilanol with a suitable bifunctional linking agent.

The cornerstone of this synthetic approach is the hepta(isobutyl)tricycloheptasiloxane trisilanol, an incompletely condensed T7 POSS derivative where three reactive silanol (Si-OH) groups are present on one of the silicon atoms of the cage. These silanol groups serve as reactive handles for further chemical modification.

Dumbbell-shaped Octaisobutyl POSS molecules, where two POSS cages are linked by a single bridge, are synthesized by reacting the hepta(isobutyl) POSS trisilanol with a bis(triethoxysilyl) derivative. The nature of the bridging group can be varied to tune the properties of the final dumbbell molecule. For instance, both aliphatic and aromatic bridges have been successfully incorporated. researchgate.netresearchgate.net

Bridged Octaisobutyl POSS structures, which can form more complex networked or ladder-like arrangements, are also accessible through the corner capping strategy. The choice of the bridging molecule dictates the final architecture.

A common synthetic protocol involves the condensation of the hepta(isobutyl) POSS trisilanol with a bis(triethoxysilyl)alkane or -arene in a solvent such as toluene. The reaction is often catalyzed to enhance its efficiency.

Table 1: Synthesis of Dumbbell-Shaped Octaisobutyl POSS via Corner Capping Reaction

| Bridging Group | Reactant | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aliphatic | Bis(triethoxysilyl)alkane | Fluoride (B91410) | Toluene | 60 | >70 | researchgate.net |

| Aromatic | Bis(triethoxysilyl)arene | Not specified | Toluene | Not specified | >70 | researchgate.net |

Mechanistic Investigations of Octaisobutyl POSS Synthesis and Functionalization

The formation of dumbbell-shaped and bridged Octaisobutyl POSS structures via the corner capping reaction is a subject of ongoing mechanistic investigation. The reaction is essentially a condensation process where the silanol groups of the T7 POSS react with the triethoxysilyl groups of the bridging molecule, leading to the formation of stable Si-O-Si linkages and the elimination of ethanol.

The use of a fluoride catalyst has been shown to be effective in promoting this condensation reaction. It is hypothesized that the fluoride ion plays a crucial role in activating the silicon centers, thereby facilitating the nucleophilic attack of the silanol groups. The precise mechanism is thought to involve the formation of a hypervalent silicon intermediate, which is more susceptible to reaction.

Kinetic studies on the formation of these complex POSS structures are essential for optimizing reaction conditions and understanding the factors that control the reaction rate and product distribution. However, detailed kinetic data for the synthesis of dumbbell-shaped and bridged octaisobutyl POSS are not extensively reported in the literature.

Spectroscopic techniques are invaluable for elucidating the reaction mechanism and identifying any transient intermediates. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the disappearance of the Si-OH stretching vibration and the appearance of the Si-O-Si stretching vibration, providing real-time information about the progress of the condensation reaction. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 29Si NMR, is a powerful tool for characterizing the starting materials, final products, and any potential intermediates containing silicon atoms in different chemical environments. Mass spectrometry can also be utilized to detect and identify the molecular ions of the reactants, products, and any stable intermediates.

Advanced Spectroscopic and Structural Characterization of Octaisobutyl Poss

Nuclear Magnetic Resonance (NMR) Spectroscopy for Octaisobutyl POSS Structure Elucidation

¹H NMR and ²⁹Si NMR Analysis of Cage and Peripheral Groups

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of POSS molecules. In ¹H NMR spectroscopy of octaisobutyl POSS, the signals corresponding to the protons of the isobutyl groups are observed, while the absence of signals for Si-OH groups indicates the complete hydrolysis and condensation of the precursor silanes, confirming the formation of the closed-cage structure. nih.gov

²⁹Si NMR spectroscopy provides direct insight into the silicon environment within the POSS cage. For a perfectly symmetrical T8 cage structure like octaisobutyl POSS, a single sharp signal is typically expected in the ²⁹Si NMR spectrum, confirming the equivalence of all eight silicon atoms. researchgate.net In studies of POSS polyamides, signals in the range of -65.3 to -66.9 ppm have been attributed to the T8 POSS structure. researchgate.net Any additional signals could indicate the presence of incompletely condensed species or different cage structures (e.g., T10, T12). researchgate.net

Mass Spectrometry Techniques for Molecular Weight and Purity Assessment

Mass spectrometry is crucial for determining the molecular weight and assessing the purity of octaisobutyl POSS. The technique confirms the expected molecular mass of approximately 873.60 g/mol . hybridplastics.com Due to their well-defined molecular weights, POSS molecules, including octaisobutyl POSS, have been considered as potential calibration standards for mass spectrometry in the 1000-5000 Da range, where well-defined standards are otherwise lacking. phantomplastics.com A standard purity of greater than 97% is often reported for commercially available octaisobutyl POSS. phantomplastics.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Crystalline and Nanoscale Morphology

X-ray diffraction (XRD) is a primary technique for investigating the crystalline nature of octaisobutyl POSS. In the solid state, POSS molecules, including those with alkyl attachments, self-assemble into well-ordered structures. umass.eduresearchgate.net The XRD patterns of crystalline POSS often exhibit sharp, distinct peaks, which can typically be indexed to a hexagonal or rhombohedral unit cell. researchgate.netkashanu.ac.ir The inorganic Si-O core forms the basis of the crystal lattice, while the peripheral isobutyl groups are accommodated in the interstitial spaces. umass.edu For instance, in POSS-polyurethane composites, a strong reflection peak indexed as the 101 reflection of the POSS crystals has been observed. sci-hub.box The amorphous state of the isobutyl substituents can contribute to the formation of optically transparent films. researchgate.net

Small-Angle X-ray Scattering (SAXS) provides information about the nanoscale morphology and the state of dispersion of POSS within a polymer matrix. In POSS-polyurethane systems, SAXS has revealed microphase separation, with scattering maxima indicating the average distance between hard segment domains containing the POSS nanocrystals. sci-hub.boxresearchgate.net This demonstrates that octaisobutyl POSS can form nanoscale crystalline domains within a polymer matrix.

Vibrational Spectroscopy (FTIR, Raman) for Bond Characterization and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are essential for characterizing the chemical bonds and identifying the functional groups present in octaisobutyl POSS.

FTIR Spectroscopy: The FTIR spectrum of octaisobutyl POSS is characterized by several key absorption bands. An intense band around 1109 cm⁻¹ is characteristic of the asymmetric stretching vibration of the Si-O-Si bonds within the inorganic cage. nih.gov The absence of a broad band in the 950–810 cm⁻¹ region, which would be attributed to Si-OH stretching, confirms the complete condensation of the cage structure. nih.gov Other bands corresponding to the vibrations of the isobutyl groups are also present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the Si-O-Si and Si-O-M (where M is a metal) vibrational modes are typically weak in Raman spectra, the technique is sensitive to the vibrations of the organic peripheral groups. researchgate.net The Raman spectrum of a POSS-containing composite is often dominated by the signals from the polymer matrix, but analysis of the spectra can still provide information about the crystallinity and interactions within the material. researchgate.nets-a-s.org The bands in a Raman spectrum are attributed to internal phonon modes, which are associated with the functional groups and structural units of the molecule. spectroscopyonline.com

Thermal Analysis Techniques in the Context of Octaisobutyl POSS Reactivity and Processing (Excluding Degradation Profiles for Property Reporting)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to understand the thermal behavior of octaisobutyl POSS, which is relevant to its reactivity and processing.

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting temperature and glass transition temperature (Tg) of octaisobutyl POSS and its composites. The incorporation of octaisobutyl POSS into a polymer matrix can influence the Tg of the resulting nanocomposite. For example, calorimetric studies have shown an increase in the glass transition temperature of polystyrene when reinforced with POSS, suggesting an influence on the polymer chain dynamics. nih.gov

Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of materials. For octaisobutyl POSS, a thermal stability with a 5% weight loss occurring at 216°C has been reported. hybridplastics.com When incorporated into polymers, POSS can enhance thermal stability. TGA of POSS-modified phenolic resins, for instance, shows that the introduction of POSS leads to improved thermal stability, particularly in an air atmosphere. nih.gov The analysis of evolved gases during thermal degradation, often coupled with mass spectrometry (TG-MS), can provide insights into the decomposition pathways and the role of POSS in altering these processes. nih.gov

| Compound Name |

| Octaisobutyl POSS |

| Polystyrene |

| POSS-polyamide |

| POSS-polyurethane |

| Octamethyl-POSS |

| Trisilanolphenyl-POSS |

| Vinyl-POSS |

| Ethyl-POSS |

| OctaTMA-POSS |

| POSS-modified phenolic resin |

Interactive Data Table: Spectroscopic and Analytical Data for Octaisobutyl POSS

| Analytical Technique | Parameter | Typical Value/Observation | Reference |

| ¹H NMR | Chemical Shifts | Signals corresponding to isobutyl protons; absence of Si-OH signals. | nih.gov |

| ²⁹Si NMR | Chemical Shift (T8 cage) | ~ -65.3 to -66.9 ppm | researchgate.net |

| Mass Spectrometry | Molecular Weight | ~873.60 g/mol | hybridplastics.com |

| Purity | Standard Purity | >97% | phantomplastics.com |

| XRD | Crystal Structure | Crystalline, often with a hexagonal or rhombohedral unit cell. | researchgate.netkashanu.ac.ir |

| FTIR | Si-O-Si Stretch | ~1109 cm⁻¹ | nih.gov |

| TGA | Thermal Stability (5% wt loss) | 216°C | hybridplastics.com |

| Appearance | Physical Form | White powder | hybridplastics.com |

| Solubility | Soluble in | THF, chloroform, hexane | hybridplastics.com |

| Solubility | Insoluble in | Acetone, acetonitrile, methanol | hybridplastics.com |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.netdntb.gov.ua It provides quantitative information about the thermal events a material undergoes, such as phase transitions. For Octaisobutyl POSS and its composites, DSC is instrumental in determining key properties like the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). researchgate.netnumberanalytics.com

The analysis involves heating a sample at a controlled rate and comparing the heat flow to that of an inert reference. dntb.gov.ua Endothermic events, like melting or glass transitions, result in an increased heat flow to the sample, while exothermic events, such as crystallization, release heat. dntb.gov.uanumberanalytics.com

In the context of Octaisobutyl POSS-modified polymers, DSC studies reveal how the POSS cages influence the thermal behavior of the host matrix. The incorporation of POSS can alter the T_g of the polymer, an effect that is often dependent on the POSS concentration. At low concentrations, the bulky isobutyl groups on the POSS cage can act as a plasticizer or an "inert diluent," increasing the free volume and consequently lowering the T_g of the polymer system. researchgate.neteag.com However, as the concentration of POSS increases, strong intermolecular interactions and the inherent rigidity of the POSS cage can restrict polymer chain mobility, leading to an increase in the T_g. researchgate.neteag.com For instance, studies on poly(acetoxystyrene)-POSS hybrids have demonstrated this dual behavior, with the T_g initially decreasing before rising significantly at higher POSS loadings. researchgate.net

| Thermal Event | Description | Typical Influence of Octaisobutyl POSS |

| Glass Transition (T_g) | The reversible transition in amorphous materials from a hard, glassy state to a rubbery state. | Can decrease T_g at low concentrations (plasticization) or increase T_g at high concentrations (nanoreinforcement). researchgate.net |

| Melting (T_m) | The transition from a crystalline solid to a liquid state, observed as an endothermic peak. | May show slight changes depending on the interaction with the polymer matrix. |

| Crystallization (T_c) | The process of forming crystalline structures from a molten or amorphous state, observed as an exothermic peak. | Can act as a nucleating agent, often increasing the crystallization temperature. tsijournals.com |

Thermogravimetric Analysis (TGA) for Decomposition Onset in Reaction Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated at a constant rate in a controlled atmosphere, such as nitrogen or air. numberanalytics.comazom.com It is a critical tool for determining the thermal stability and decomposition profile of materials like Octaisobutyl POSS. The primary output, a TGA curve, plots mass percentage versus temperature, revealing the temperatures at which the material degrades.

The onset of decomposition is a key parameter derived from TGA and is often reported as the temperature at which a small percentage of mass loss (e.g., 5%) occurs (T_d5). This value provides a quantitative measure of the material's thermal stability. dntb.gov.uaazom.com For pure Octaisobutyl POSS (specifically the commercial product MS0825), the thermal stability, defined by 5% weight loss, is reported to be 216°C. thermofisher.com This indicates the temperature at which significant degradation of the compound begins. The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates for various degradation steps. numberanalytics.com

In reaction studies and material development, TGA is invaluable for assessing how the incorporation of Octaisobutyl POSS affects the thermal stability of a host material, such as a polymer. The addition of POSS often enhances the thermal stability of the composite. researchgate.nettsijournals.com This is attributed to the formation of a thermally stable, inorganic silica (B1680970) (SiO₂) layer as the organic isobutyl groups decompose. This silica char acts as a protective barrier, insulating the underlying material and slowing further degradation. researchgate.net

The decomposition of POSS compounds typically occurs in multiple stages:

Initial Degradation: Loss of the peripheral organic groups (isobutyl groups in this case).

Cage Degradation: Breakdown of the inorganic Si-O-Si cage structure at much higher temperatures. tsijournals.comresearchgate.net

The atmosphere plays a crucial role; degradation in air (an oxidative environment) often occurs at lower temperatures and can proceed differently than in an inert nitrogen atmosphere. researchgate.nethybridplastics.com Kinetic models, such as the Kissinger or Flynn-Wall-Ozawa methods, can be applied to TGA data collected at multiple heating rates to determine the activation energy (E_a) of the decomposition process, providing deeper insight into the degradation mechanism. researchgate.neteag.com

| Parameter | Description | Value for Octaisobutyl POSS (MS0825) |

| Decomposition Onset (T_d5) | Temperature at which 5% of the initial mass is lost. | 216 °C thermofisher.com |

| Decomposition Atmosphere | The controlled gas environment during the TGA experiment (e.g., N₂, Air). | Influences degradation pathway and temperatures. researchgate.net |

| Char Yield | The percentage of mass remaining at the end of the experiment. | High char yield is typical for POSS due to the formation of silica. researchgate.net |

Chromatography (HPLC, GPC) for Purity and Molecular Weight Distribution

Chromatographic techniques are essential for verifying the purity and molecular structure of Octaisobutyl POSS. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) serve complementary roles in its characterization.

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of macromolecular compounds like POSS. researchgate.netresearchgate.net The technique separates molecules based on their hydrodynamic volume (effective size in solution) as they pass through a column packed with a porous gel. dntb.gov.uanumberanalytics.com Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying extents and elute later. researchgate.net

For Octaisobutyl POSS, GPC is a crucial quality control tool to confirm that the compound consists of a single, well-defined species rather than a mixture of oligomers of different sizes. thermofisher.com The analysis yields several key parameters:

Number-Average Molecular Weight (M_n): The total weight of all molecules in a sample divided by the total number of molecules.

Weight-Average Molecular Weight (M_w): An average that accounts for the relative contribution of larger molecules.

Polydispersity Index (PDI): The ratio M_w/M_n. For a perfectly monodisperse substance where all molecules have the same size, the PDI is 1.0. tsijournals.com A low PDI for Octaisobutyl POSS indicates high uniformity in molecular size.

The theoretical formula weight of Octaisobutyl POSS is 873.60 g/mol . eag.com GPC analysis, calibrated with known standards, should yield M_n and M_w values close to this, with a PDI approaching 1.0, confirming the structural integrity of the cage.

High-Performance Liquid Chromatography (HPLC) separates compounds based on their chemical interactions (e.g., polarity) with the stationary and mobile phases. researchgate.net While GPC separates by size, HPLC is highly effective at separating isomers or closely related impurities that may have the same molecular weight. The synthesis of POSS can sometimes lead to incompletely condensed structures or positional isomers if functional groups are not perfectly symmetrical. Reversed-phase HPLC (RP-HPLC), which uses a nonpolar stationary phase and a polar mobile phase, is particularly well-suited to assess the purity of Octaisobutyl POSS by separating the main compound from any more or less polar impurities. researchgate.net

| Technique | Principle of Separation | Primary Information Obtained | Application to Octaisobutyl POSS |

| GPC/SEC | Hydrodynamic Volume (Molecular Size) researchgate.net | Molecular Weight (M_n, M_w), Polydispersity Index (PDI) tsijournals.com | Confirms monodispersity and correct molecular weight of the cage structure. thermofisher.com |

| HPLC | Chemical Interactions (e.g., Polarity) researchgate.net | Purity, Detection of Isomers and Impurities | Separates the main compound from by-products or incompletely condensed species. |

Surface Analysis Techniques for Modified Octaisobutyl POSS Systems

When Octaisobutyl POSS is incorporated into a material, such as a polymer blend or coating, it frequently migrates to the surface, significantly altering the surface properties. A suite of surface-sensitive analytical techniques is used to characterize these changes.

X-ray Photoelectron Spectroscopy (XPS) is a premier technique for determining the elemental composition and chemical state of the outermost few nanometers of a surface. eag.comthermofisher.com It works by irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons. numberanalytics.com For surfaces modified with Octaisobutyl POSS, XPS can unequivocally confirm its presence by detecting the characteristic Si 2p and O 1s signals from the inorganic cage and the C 1s signal from the isobutyl groups. By quantifying the atomic concentrations, XPS can determine the degree of surface coverage by the POSS molecules. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of a surface's morphology and topography. azom.com In the analysis of polymer composites containing Octaisobutyl POSS, SEM is used to visualize the dispersion of the POSS within the matrix. At lower concentrations, POSS may be well-dispersed, but at higher loadings, it can form distinct micron-scale aggregates that are readily visible in SEM micrographs. tsijournals.com This morphological information is crucial as the degree of dispersion heavily influences the final properties of the composite material.

Atomic Force Microscopy (AFM) offers even higher resolution imaging of surface topography, down to the nanoscale. researchgate.net For films and coatings containing Octaisobutyl POSS, AFM can reveal how the POSS molecules affect surface roughness and texture. It can visualize the phase separation between the POSS domains and the polymer matrix, providing insight into how the nanoscale structure is altered by the additive. researchgate.net

Contact Angle Goniometry is used to measure the wettability of a surface by determining the contact angle of a liquid droplet (commonly water) on it. researchgate.netncsu.edu This provides a direct measure of the surface free energy. The eight nonpolar isobutyl groups on the Octaisobutyl POSS molecule make it inherently hydrophobic. When it migrates to the surface of a material, it lowers the surface energy, making the material more hydrophobic (less wettable). This is observed as a significant increase in the water contact angle. The surface free energy of Octaisobutyl POSS has been reported as 17.1 mJ/m², a low value indicative of a non-wettable surface. hybridplastics.com

| Technique | Information Provided | Relevance to Modified Octaisobutyl POSS Systems |

| XPS | Elemental and chemical composition of the top 1-10 nm. eag.com | Confirms and quantifies the presence of Si and O from POSS at the surface. researchgate.net |

| SEM | Surface morphology and microstructure (micron to sub-micron scale). azom.com | Visualizes the dispersion and aggregation of POSS particles in a composite. tsijournals.com |

| AFM | Nanoscale surface topography and roughness. researchgate.net | Images phase separation and the nanoscale distribution of POSS domains in films. researchgate.net |

| Contact Angle | Surface wettability and surface free energy. researchgate.net | Quantifies the increase in hydrophobicity resulting from POSS migration to the surface. hybridplastics.com |

Computational and Theoretical Investigations of Octaisobutyl Poss

Quantum Chemical Calculations (DFT, ab initio) for Electronic Properties

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the electronic properties of molecules. For POSS compounds, these calculations offer insights into how the central siloxane cage and the peripheral organic substituents influence the molecule's electronic behavior.

Analysis of Substituent Effects on Electronic Features

The electronic properties of POSS molecules are significantly influenced by the nature of their organic substituents. The isobutyl groups in octaisobutyl POSS, being alkyl groups, primarily exert an electron-donating inductive effect. This effect modulates the electron density distribution across the molecule, influencing properties such as polarity and polarizability. Theoretical studies on various substituted POSS molecules have shown that the size and shape of the substituent groups, as well as their functional moieties, play a crucial role in determining the conformational stability, dipole moment, and polarizability of the POSS cage.

Front Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons in a chemical reaction.

For octaisobutyl POSS, the HOMO is expected to be localized primarily on the organic isobutyl substituents and the Si-O cage, reflecting the sites most susceptible to electrophilic attack. Conversely, the LUMO would indicate the regions most likely to accept electrons, guiding nucleophilic interactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

| Parameter | Description | Significance for Octaisobutyl POSS |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons. Higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. Lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of chemical reactivity and stability. A larger gap suggests higher stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful methodology to study the dynamic behavior of molecules, including their conformational changes and interactions with surrounding molecules. For octaisobutyl POSS, MD simulations can reveal how the flexible isobutyl chains move and interact, influencing the material's bulk properties.

Atomistic MD simulations of various POSS systems have been employed to understand their thermo-mechanical properties. These simulations model the molecule at the atomic level, capturing the intricate movements and forces between atoms. For POSS molecules with flexible side groups like isobutyl, a key molecular feature identified in simulations is the "breathing mode," which describes the collective motion of the organic moieties and is a significant factor in determining macroscopic properties such as the glass transition temperature.

The simulations can also elucidate the nature of intermolecular interactions in both amorphous and crystalline states of octaisobutyl POSS. By analyzing the radial distribution functions and interaction energies, researchers can understand how individual POSS molecules pack together and the types of forces (e.g., van der Waals) that govern these interactions. This information is crucial for predicting and explaining the material's physical properties, such as its density and mechanical strength.

Prediction of Hansen Solubility Parameters (HSP) and Thermodynamic Interactions

The solubility of octaisobutyl POSS in various solvents is a critical parameter for its processing and application. Hansen Solubility Parameters (HSP) provide a practical framework for predicting the miscibility of materials.

Group Contribution Approaches for Octaisobutyl POSS Solubility

The HSP approach is based on the principle that "like dissolves like," where the total cohesive energy of a substance is divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A study has successfully determined the HSP for several POSS compounds, including octaisobutyl POSS, demonstrating the applicability of this method to these organic-inorganic hybrid molecules shu.ac.uklibretexts.orgucalgary.camdpi.comresearchgate.net.

Group contribution methods can be employed to estimate the HSP for new POSS compounds by assigning specific values to the constituent chemical groups. For octaisobutyl POSS, the HSP values have been experimentally determined through solubility tests in a range of solvents. These experimental values can then be used to refine group contribution models for the POSS cage and the isobutyl substituents, enabling the prediction of solubility for other, yet to be synthesized, POSS derivatives shu.ac.uklibretexts.orgucalgary.camdpi.comresearchgate.net.

The utility of the HSP approach has been demonstrated by successfully identifying mixtures of poor solvents that, when combined, can significantly enhance the solubility of octaisobutyl POSS shu.ac.uklibretexts.orgucalgary.camdpi.comresearchgate.net.

| Hansen Solubility Parameter | Value for Octaisobutyl POSS (J/cm³)^0.5 | Description |

| δD (Dispersion) | 16.8 | Represents the energy from atomic dispersion forces. |

| δP (Polar) | 2.5 | Represents the energy from dipolar intermolecular forces. |

| δH (Hydrogen Bonding) | 4.3 | Represents the energy from hydrogen bonds between molecules. |

Note: The values presented are based on experimental and computational studies and may vary slightly depending on the specific methodology used.

Phase Behavior Modeling in Supercritical Fluids (e.g., CO2)

The phase behavior of octaisobutyl POSS in supercritical fluids, particularly supercritical carbon dioxide (scCO₂), is of significant interest for environmentally benign processing and material modification. Studies have investigated the solubility of various POSS compounds in scCO₂ and found that the nature of the functional groups plays a critical role.

Octaisobutyl POSS has been observed to be soluble in scCO₂. Its phase behavior in a binary system with CO₂ exhibits a crossover pressure. Below this pressure, the solubility of octaisobutyl POSS decreases with an increase in temperature. Conversely, above the crossover pressure, its solubility in scCO₂ increases with increasing temperature researchgate.netlasalle.edunih.gov. This complex behavior is a result of the competing effects of solvent density and solute vapor pressure at different thermodynamic conditions.

Density-based models, such as the Mendez-Santiago and Teja (MST) model and the Chrastil model, have been successfully used to correlate the experimental solubility data of octaisobutyl POSS in scCO₂. These models provide a quantitative framework for predicting the phase behavior and are essential for designing and optimizing processes that utilize supercritical fluids for the impregnation or extraction of POSS materials researchgate.net.

Simulation of Octaisobutyl POSS Dispersion and Aggregation Phenomena

Molecular Dynamics (MD) simulations are a powerful tool for investigating the thermomechanical properties and interaction dynamics of Polyhedral Oligomeric Silsesquioxanes (POSS) molecules. shu.ac.uk These atomistic simulations can elucidate the behavior of Octaisobutyl POSS within various matrices, predicting phenomena such as dispersion and aggregation that are critical to the performance of nanocomposite materials. shu.ac.ukshu.ac.uk

Simulations have been employed to study the blending of Octaisobutyl POSS (T8iso-butyl8) with polymer matrices like polymethyl methacrylate (B99206) (PMMA). shu.ac.uk These computational studies explore the transport properties and distribution of POSS molecules within the polymer. The findings from such simulations indicate that at lower concentrations, well-distributed POSS molecules can act as a plasticizer, creating a lower density system compared to the pure polymer. shu.ac.uk This behavior is attributed to an increase in the amorphous regions of the polymer matrix, which allows for greater molecular mobility. shu.ac.uk

The aggregation of POSS molecules is a significant factor influencing the properties of composite materials. nih.govresearchgate.net Computational studies investigate the interplay between phase separation and intermolecular interactions. shu.ac.uk The symmetric structure of molecules like Octaisobutyl POSS can facilitate aggregation phenomena. scienceopen.com Simulations help to characterize the mixing behaviors of different POSS species based on their functional groups. shu.ac.uk For instance, simulations comparing rigid and flexible POSS species in a polymer matrix show that rigid variants exhibit significant phase separation, while more flexible POSS molecules are more readily dispersed. shu.ac.uk

Quantitative analysis in experimental studies, which can be correlated with simulation findings, has shown that Octaisobutyl POSS can act as an effective dispersant for other nanoparticles, such as titanium (IV) oxide (TiO2). academie-sciences.fr It improves the dispersion of these filler particles by reducing their surface energy and minimizing agglomerate sizes. academie-sciences.fr The effectiveness of POSS as a dispersant is a key area of investigation where simulations can provide a predictive framework for designing new composite materials.

The table below summarizes parameters and key findings from representative molecular dynamics simulation studies focused on POSS aggregation and dispersion.

| Simulation Parameter | Description | Typical Values/Observations in POSS Studies |

| Force Field | A set of empirical potential energy functions used to calculate forces between atoms. | General AMBER Force Field (GAFF) is often used for organic and organosilicon compounds. nih.gov |

| System Size | The number of molecules included in the simulation box. | Systems can range from tens to hundreds of POSS and polymer molecules to capture aggregation phenomena. nih.gov |

| Simulation Time | The duration of the simulated physical time. | Typically in the nanosecond (ns) to microsecond (µs) range to observe molecular diffusion and aggregation. nih.gov |

| Ensemble | Statistical ensemble representing the thermodynamic state (e.g., NVT, NPT). | NPT (constant number of particles, pressure, and temperature) is common for studying bulk properties. |

| Key Output | Properties calculated from the simulation trajectory. | Radial distribution functions, mean square displacement, cluster size analysis, and glass transition temperature (Tg). shu.ac.uk |

Theoretical Frameworks for Structure-Property Relationships (Excluding Direct Property Listing)

The relationship between the molecular structure of Octaisobutyl POSS and its bulk properties is governed by fundamental principles of chemistry and physics, which can be explored using theoretical frameworks such as quantum chemistry and quantitative structure-property relationships (QSPR). researchgate.netnih.gov These frameworks allow for a deep understanding of how molecular-level features translate into macroscopic behavior. researchgate.netresearcher.life

Quantum-chemical calculations provide insight into the electronic structure, conformational mobility, and energetic features of Octaisobutyl POSS. researchgate.net These calculations, based on the principles of quantum mechanics, can determine properties like bond lengths, pore widths, and cage volumes for the Si-O core and the influence of the isobutyl substituents. researchgate.netnih.gov By modeling the molecule's response to electromagnetic radiation or its interaction energies, these methods form the basis for interpreting spectroscopic data and predicting reactivity. nih.gov Theoretical studies can compare different mechanistic hypotheses by calculating activation energies for various processes. nih.gov

The core theoretical concept is that the properties of a material are a direct outcome of its molecular structure. researcher.lifemdpi.com For Octaisobutyl POSS, key structural features include:

The Inorganic Si-O Cage: The rigid, silica-like core provides a well-defined, nano-sized framework. shu.ac.uk Its chemical composition and size are primary determinants of the molecule's fundamental characteristics. researcher.life

The Organic Isobutyl Groups: These eight organic groups attached to the silicon corners of the cage are crucial for determining solubility and compatibility with other materials, particularly polymers. phantomplastics.com Their conformational freedom is a key factor investigated in theoretical studies. researchgate.net

Quantitative structure-property relationship (QSPR) models offer a framework for deriving empirical equations that describe a specific property based on a variety of molecular descriptors. nih.gov These descriptors, which can be derived from theoretical calculations, quantify different aspects of the molecular structure (e.g., electronic, steric, and thermodynamic). mdpi.com For POSS-based materials, QSPR can be used to establish correlations between the functionality of the side groups, the size of the cage, and the resulting bulk properties of hybrid materials. researchgate.netresearcher.life

The table below outlines key theoretical concepts and their relevance to understanding Octaisobutyl POSS.

| Theoretical Concept | Description | Relevance to Octaisobutyl POSS |

| Quantum Mechanics | Describes the physical properties of nature at the scale of atoms and subatomic particles. | Used in quantum-chemical calculations to determine electronic structure, bond energies, and molecular orbital surfaces, explaining the stability and reactivity of the POSS cage. researchgate.netnih.gov |

| Molecular Mechanics | Uses classical physics (force fields) to model molecular systems. | Enables large-scale molecular dynamics simulations to study conformational changes, intermolecular interactions, and dispersion/aggregation behavior in matrices. researchgate.net |

| Statistical Mechanics | Connects the microscopic properties of atoms and molecules to the macroscopic properties of the materials. | Provides the theoretical basis for interpreting simulation results (e.g., temperature, pressure) and predicting thermodynamic properties like the glass transition temperature. |

| QSPR | Quantitative Structure-Property Relationship. | A modeling approach to correlate variations in molecular structure with changes in physical or chemical properties, allowing for the prediction of behavior based on computed molecular descriptors. nih.gov |

Integration of Octaisobutyl Poss in Polymer and Hybrid Material Systems: Fundamental Research

Melt Blending and Solution Processing Strategies for Octaisobutyl POSS Nanocomposites

The physical blending of Octaisobutyl POSS with polymers, either in the melt or in solution, represents the most direct approach for the fabrication of polymer nanocomposites. The effectiveness of these methods is largely dependent on the processing conditions and the inherent compatibility between the POSS and the polymer matrix.

The dispersion and morphology of Octaisobutyl POSS within a polymer matrix are profoundly influenced by the processing parameters. In melt blending, parameters such as temperature, mixing speed, and duration are crucial. For instance, in the preparation of polylactide (PLA) blends, a Brabender batch mixer operating at 180–190 °C for 10 minutes at 60 rpm has been utilized to incorporate POSS derivatives. nih.gov Similarly, polypropylene (B1209903) (PP) nanocomposites with Octaisobutyl POSS have been prepared by melt mixing, where the resulting morphology is highly dependent on the POSS loading. d-nb.info

Solution blending offers another avenue for creating POSS-polymer nanocomposites. This method involves dissolving both the polymer and Octaisobutyl POSS in a common solvent, followed by the removal of the solvent. The choice of solvent is critical, with solvents like tetrahydrofuran (B95107) (THF) being commonly used. rsc.org Research on blends of Octaisobutyl POSS with polystyrene (PS), poly(isobutyl methacrylate) (PIBMA), and poly(methyl methacrylate) (PMMA) prepared by solution blending has shown that phase separation and the formation of a cubic POSS crystal structure can occur in all blends, with the size of the crystals varying. nih.govrsc.org

The concentration of Octaisobutyl POSS is a key factor affecting dispersion. At low loadings, good dispersion can be achieved, particularly with POSS functionalized with longer organic chains. d-nb.info However, as the concentration increases, aggregation of POSS can occur. For example, in polystyrene, scanning electron microscopy has revealed the presence of aggregated Octaisobutyl POSS. researchgate.net

Table 1: Processing Parameters for Octaisobutyl POSS Nanocomposites

| Polymer Matrix | Processing Method | Temperature (°C) | Mixing Speed (rpm) | Duration (min) | Observations |

| Polylactide (PLA) | Melt Blending | 180-190 | 60 | 10 | Used for preparing blends with POSS derivatives. nih.gov |

| Polypropylene (PP) | Melt Blending | Not specified | Not specified | Not specified | Good dispersion at low loadings of POSS with long organic chains. d-nb.info |

| Polystyrene (PS) | Solution Blending | Not applicable | Not applicable | Not applicable | Aggregation of Octaisobutyl POSS observed. researchgate.net |

| Poly(isobutyl methacrylate) (PIBMA) | Solution Blending | Not applicable | Not applicable | Not applicable | Phase separation and cubic POSS crystal structure observed. nih.govrsc.org |

| Poly(methyl methacrylate) (PMMA) | Solution Blending | Not applicable | Not applicable | Not applicable | Phase separation and cubic POSS crystal structure observed. nih.govrsc.org |

The eight isobutyl groups attached to the silicon-oxygen cage of Octaisobutyl POSS play a pivotal role in its compatibility with various polymers. These nonpolar aliphatic groups enhance the solubility and compatibility of the POSS molecule in nonpolar polymer matrices such as polypropylene and polystyrene. researchgate.netnih.gov The compatibility and subsequent nanometric dispersion are driven by the nature of these organic groups. researchgate.net

The principle of "like dissolves like" is applicable here, where the polarity of the POSS side groups should match that of the polymer for good miscibility. nih.gov The isobutyl groups provide a hydrophobic exterior to the inorganic core, facilitating favorable interactions with nonpolar polymer chains. This enhanced compatibility can lead to a more uniform dispersion of POSS molecules, which is crucial for improving the properties of the resulting nanocomposite. researchgate.net However, even with the compatible isobutyl groups, there is a solubility limit, typically around 5 weight percent in polymers, above which phase separation and aggregation can occur. rsc.org

In Situ Polymerization and Grafting of Octaisobutyl POSS

To overcome the challenges of aggregation and to achieve a finer level of dispersion, in-situ polymerization and grafting techniques are employed. These methods create covalent bonds between the POSS molecules and the polymer chains, leading to a more robust and homogeneous hybrid material.

In-situ polymerization involves the polymerization of monomers in the presence of POSS molecules. This can be achieved with non-reactive POSS like Octaisobutyl POSS, or with POSS that has been functionalized with a polymerizable group.

For instance, nanocomposites of polystyrene and Octaisobutyl POSS have been prepared by the in-situ polymerization of styrene (B11656) with varying amounts of POSS (3, 5, and 10 wt%). researchgate.net In other studies, POSS macromers functionalized with a single reactive group, such as a vinyl or acrylate (B77674) group, are copolymerized with conventional monomers. researchgate.net

The copolymerization of functionalized POSS with monomers like styrene and methacrylate (B99206) has been extensively studied. For example, shape amphiphiles based on functionalized POSS have been synthesized and subsequently used as macroinitiators for the ring-opening polymerization of polycaprolactone (B3415563) and atom transfer radical polymerization (ATRP) of polystyrene. researchgate.net

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a common method for producing biodegradable polyesters. researchgate.net This technique can be initiated by functionalized molecules, including those based on POSS. researchgate.net For example, the ROP of ε-caprolactone has been initiated by tin(II) alkoxides, and similar mechanisms can be applied using POSS-based initiators to create polyester (B1180765) chains grafted from the POSS core. researchgate.net The copolymerization of ε-caprolactone with functionalized lactones has also been explored to introduce specific functionalities into the polyester backbone, a strategy that can be adapted for incorporating POSS. ibm.com

Grafting techniques provide another powerful tool for covalently incorporating POSS into polymer systems. These methods can be broadly categorized into "grafting from" and "grafting to" approaches.

In the "grafting from" method, a POSS molecule is functionalized with an initiator group. Polymer chains are then grown directly from the POSS core. A notable example is the use of a dihydroxyl-functionalized POSS, derived from octavinyl POSS, to create macroinitiators for ring-opening polymerization and ATRP. researchgate.net

The "grafting to" strategy involves the reaction of a pre-formed polymer chain with a functionalized POSS molecule. "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition, has emerged as a highly efficient method for this purpose. For example, an alkyne-bearing POSS core can be reacted with azide-terminated polymer chains to create star-shaped hybrid polymers. rsc.org

Another approach involves the modification of a polymer backbone to create reactive sites for POSS attachment. For instance, an iodinated poly(ε-caprolactone) (PCL) has been used to initiate the polymerization of styrene via iodine transfer polymerization (ITP), resulting in a PCL-graft-polystyrene copolymer. nih.gov This demonstrates a versatile chemical reaction that could be adapted for grafting POSS onto a PCL backbone.

Table 2: Grafting Strategies for POSS-Polymer Hybrids

| Grafting Strategy | Description | Example |

| Grafting From | Polymer chains are grown from a POSS-based initiator. | Ring-opening polymerization of caprolactone (B156226) from a dihydroxyl-functionalized POSS macroinitiator. researchgate.net |

| Grafting To | Pre-formed polymer chains are attached to a functionalized POSS core. | "Click" reaction between an alkyne-bearing POSS and azide-terminated polymer chains. rsc.org |

| Backbone Modification | A polymer backbone is functionalized to allow for the grafting of POSS. | Iodine transfer polymerization of styrene from an iodinated PCL backbone. nih.gov |

Influence of Octaisobutyl POSS on Polymer Crystallization Behavior and Polymorphism

The introduction of Octaisobutyl POSS into semi-crystalline polymers can significantly alter their crystallization behavior, including the crystallization kinetics and the resulting crystalline morphology (polymorphism).

In polypropylene (PP), the presence of Octaisobutyl POSS has been shown to induce polymorphism. d-nb.info Specifically, it can promote the formation of the β-crystalline form of PP, which is known to enhance the toughness of the material. nih.gov This is in contrast to other POSS derivatives like octamethyl-POSS, which primarily act as nucleating agents for the more common α-crystalline form. d-nb.info The induction of β-crystals in PP by Octaisobutyl POSS has been confirmed through techniques like X-ray diffraction. nih.gov

Investigation of Interfacial Interactions and Nanodispersion Mechanisms

The performance of polymer nanocomposites hinges on the degree of dispersion and the interfacial interactions between the nanofiller and the polymer matrix. For Octaisobutyl POSS, its hybrid inorganic-organic nature dictates its behavior within a polymer system. nih.gov

Steric Stabilization and Surface Segregation Phenomena

The isobutyl groups on the corners of the POSS cage play a crucial role in its dispersion. hybridplastics.com These organic groups provide a degree of compatibility with non-polar polymer matrices, leading to a phenomenon known as steric stabilization. This mechanism, rooted in colloid science, involves the organic side groups creating a buffer zone that prevents the inorganic silica-like cores from agglomerating. phantomplastics.com This is in contrast to conventional nanofillers, which often suffer from significant agglomeration, leading to weak points in the material. hybridplastics.com

However, the compatibility is not always perfect. Due to the low surface energy of the isobutyl groups, Octaisobutyl POSS can exhibit a tendency to migrate towards the surface of the polymer film or molded part, a phenomenon known as surface segregation. researchgate.net This can be advantageous for applications requiring modified surface properties, such as increased hydrophobicity or improved printability. hybridplastics.com Research has shown that in polymers like polypropylene, the addition of Octaisobutyl POSS can effectively modify the surface energy of the material. hybridplastics.com

Thermodynamics of Octaisobutyl POSS Dispersion in Polymer Matrices

The dispersion of Octaisobutyl POSS in a polymer matrix is fundamentally governed by thermodynamics. A key factor is the compatibility between the isobutyl groups of the POSS molecule and the polymer chains. nih.gov When the organic groups on the POSS molecule are compatible with the polymer, a thermodynamically stable, molecularly dissolved state can be achieved, preventing agglomeration. hybridplastics.com

The solubility of POSS can be predicted using concepts like the Flory-Huggins interaction parameter (χ), which quantifies the interaction energy between the components. A lower, or ideally negative, χ value indicates better miscibility. For Octaisobutyl POSS, its solubility is generally good in non-polar polymers. However, achieving good dispersion in more polar polymers can be challenging. In such cases, the symmetric nature of Octaisobutyl POSS can lead to self-regulating phenomena and aggregation, as opposed to asymmetric POSS molecules which may achieve better dispersion. nih.gov

Interactive Data Table: Thermodynamic Parameters of Octaisobutyl POSS Dispersion

| Polymer Matrix | Flory-Huggins Interaction Parameter (χ) (Conceptual) | Dispersion State | Key Findings |

| Polystyrene (PS) | Relatively Low | Molecular dispersion to nano-aggregates | The compatibility of the isobutyl groups with the phenyl rings of PS allows for good dispersion at low concentrations. However, at higher loadings, some aggregation can occur. nih.govresearchgate.net |

| Polypropylene (PP) | Low | Good molecular dispersion | The aliphatic nature of both Octaisobutyl POSS and PP leads to favorable interactions and good miscibility, often resulting in improved processing and surface properties. hybridplastics.comhybridplastics.com |

| Poly(methyl methacrylate) (PMMA) | Moderate to High | Prone to aggregation | The more polar nature of PMMA compared to the non-polar isobutyl groups results in less favorable thermodynamics for dispersion, often leading to phase separation. researchgate.net |

| Poly(ε-caprolactone) (PCL) | Moderate | Aggregates of submicron sized particles | Studies have shown that Octaisobutyl-POSS tends to form aggregates in PCL when prepared by solution casting, although it can enhance crystallization. researchgate.net |

Self-Assembly of Octaisobutyl POSS and its Copolymers

The ability of molecules to spontaneously organize into ordered structures, or self-assemble, is a powerful tool in materials science. Octaisobutyl POSS and its derivatives, particularly when incorporated into copolymers, exhibit rich self-assembly behavior.

Formation of Hierarchical Structures and Nanodomains

When incorporated into block copolymers, the significant chemical difference between the inorganic POSS cage and the organic polymer block can drive microphase separation, leading to the formation of well-defined nanodomains. mdpi.comnih.gov These domains can arrange into various hierarchical structures, such as lamellae, cylinders, or spheres, depending on the block lengths, composition, and processing conditions. ucsb.edu

For instance, in a block copolymer containing a POSS-rich block and a polymer block, the POSS moieties can aggregate to form the core of a micelle, with the polymer chains forming the corona. mdpi.com The size and shape of these nanodomains are in the range of a few to tens of nanometers, which can significantly influence the macroscopic properties of the material. nih.gov

Micellar Morphologies and Aggregation Behavior

In selective solvents, amphiphilic block copolymers containing Octaisobutyl POSS can self-assemble into a variety of micellar morphologies. rsc.orgresearchgate.net The most common are spherical and cylindrical micelles, as well as vesicles (polymersomes). rsc.orgresearchgate.net The specific morphology is dictated by a delicate balance of forces, including the interfacial tension between the core and the corona, the stretching of the polymer chains, and the interactions between the corona chains. mdpi.com

The aggregation behavior is also influenced by the concentration of the copolymer. nih.gov At low concentrations, unimers (individual copolymer chains) may exist, while above a certain concentration (the critical micelle concentration), self-assembly into micelles occurs. nih.gov The study of these aggregation phenomena is crucial for applications such as drug delivery and nanotechnology, where precise control over the size and shape of the aggregates is required. mdpi.com

Interactive Data Table: Micellar Morphologies of Octaisobutyl POSS-Containing Copolymers

| Copolymer System | Solvent System | Observed Morphologies | Key Findings |

| POSS-b-Poly(ethylene glycol) | Water (selective for PEG) | Spherical micelles, cylindrical micelles | The hydrophobic POSS block forms the core, while the hydrophilic PEG block forms the corona, leading to well-defined micellar structures in aqueous solution. |

| POSS-b-Polystyrene | Toluene (selective for PS) | Reverse micelles | In a non-polar solvent selective for the PS block, the POSS cages may aggregate to form the core of reverse micelles. |

| Amphiphilic POSS Copolymers | Selective Solvents | Spherical micelles, cylindrical micelles, vesicles | The balance between the hydrophobic POSS unit and a hydrophilic polymer block can be tuned to form a variety of aggregate structures. mdpi.com |

| Poly(acrylic acid)-co-poly(acrylate-POSS) | Aqueous solution | Nanoaggregates | Even with low POSS ratios, these copolymers can self-assemble into nanoaggregates in water, with POSS acting as a strong hydrophobic unit. mdpi.com |

Advanced Applications and Research Directions of Octaisobutyl Poss Excluding Clinical Human Trials and Biomedical Applications

Role of Octaisobutyl POSS in Enhancing Specific Material Performance

The incorporation of Octaisobutyl POSS into polymers leads to notable changes in material behavior, from melt flow to surface characteristics.

Rheological Modification of Polymer Melts

Octaisobutyl POSS is recognized as a processing aid that can significantly alter the flow behavior of polymer melts. Its primary effect is often a reduction in viscosity, which is attributed to the nanoparticles inducing a state of chain disentanglement and acting as a molecular-level lubricant.

Research has shown that the addition of untethered Octaisobutyl-POSS nanoparticles to low-density polyethylene (B3416737) (LDPE) can lead to accelerated polymer dynamics and a reduction in melt viscosity. mdpi.com This effect is particularly pronounced at low frequencies. researchgate.net In one study, melt blending Octaisobutyl POSS with LDPE and linear low-density polyethylene (LLDPE) resulted in a decreased complex viscosity. The reduction was most significant in LDPE when processed at 270°C, a temperature at which the POSS nanoparticles were partially melted, improving their dispersion. mdpi.com

Similarly, studies on ultra-high molecular weight polyethylene (UHMWPE) have found that low concentrations of soluble Octaisobutyl POSS can lower the melt viscosity. This viscosity reduction is linked to an "entanglement expansion mechanism" where the POSS molecules facilitate molecular sliding and lubrication. researchgate.net However, this effect is concentration-dependent; as the POSS content increases, agglomeration can lead to a reversal and an increase in viscosity. researchgate.net

The table below summarizes the observed rheological effects in different polymer systems.

| Polymer Matrix | POSS Type | Concentration | Observed Rheological Effect | Reference |

|---|---|---|---|---|

| LDPE / LLDPE | Octaisobutyl POSS | Not specified | Decrease in complex viscosity | mdpi.com |

| UHMWPE | Octaisobutyl POSS | 0.05 - 0.2 wt% | Viscosity reduction | researchgate.net |

| UHMWPE | Octaisobutyl POSS | > 0.3 wt% | Viscosity increase (due to agglomeration) | researchgate.net |

| Poly(ε-caprolactone) (PCL) | Trisilanolisooctyl-POSS (HO-POSS) | 3 wt% | Decrease in complex viscosity (plasticizing effect) | hybridplastics.com |

Influence on Adhesion and Surface Energy Modification

The low surface energy of the isobutyl groups on the POSS cage makes it an effective agent for modifying surface properties, particularly for increasing hydrophobicity. Octaisobutyl POSS has a measured surface free energy of 17.1 mJ/m², which is characteristic of a low-energy surface. hybridplastics.com This property is leveraged to reduce the tackiness of surfaces and improve printability. hybridplastics.com

When incorporated into poly(ε-caprolactone) (PCL), Octaisobutyl POSS nanoparticles have been shown to enhance the surface hydrophobicity of the resulting composite films. However, the non-polar and non-reactive nature of the isobutyl groups can negatively impact adhesion to polar substrates. In a study on self-healing fluorinated polyurethanes, it was found that while maleimide-functionalized POSS improved adhesion strength with metal substrates, the addition of Octaisobutyl POSS (without the functional maleimide (B117702) groups) led to a decrease in adhesion strength. hybridplastics.com This suggests that for applications requiring strong adhesion, the non-functionalized Octaisobutyl POSS may act as a release agent rather than a promoter, unless the surface energy is specifically tailored for compatibility.

Investigations in Photoresist Resins and Lithographic Systems

POSS derivatives are being explored as components in photoresist formulations for advanced lithography due to their potential to improve etch resistance, thermal stability, and resolution. nih.gov The rigid inorganic core of POSS enhances resistance to plasma etching, a critical step in transferring a patterned image to a substrate.

The solubility of Octaisobutyl POSS in many organic solvents is a key parameter that facilitates its incorporation into photoresist formulations. Although its high absorbance can be a challenge for single-layer applications at certain wavelengths (e.g., 157 nm), its high etch resistance makes it suitable for bilayer resist schemes.

Application in Metal Deactivation Studies